
Azanium;iron;sulfate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;iron;sulfate;hydrate, commonly known as ammonium iron(II) sulfate hexahydrate, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate. This compound is widely used in analytical chemistry, particularly in titration processes, due to its stability and resistance to oxidation by air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium iron(II) sulfate hexahydrate can be synthesized by dissolving equimolar amounts of ferrous sulfate and ammonium sulfate in water, followed by crystallization. The reaction typically occurs at room temperature, and the resulting crystals are blue-green in color .
Industrial Production Methods
Industrial production of ammonium iron(II) sulfate hexahydrate involves the same basic principles as laboratory synthesis but on a larger scale. The process includes the dissolution of ferrous sulfate and ammonium sulfate in water, followed by controlled crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium iron(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferric ammonium sulfate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Ferric ammonium sulfate.
Reduction: Various reduced iron compounds.
Substitution: Compounds with different cations replacing ammonium.
Aplicaciones Científicas De Investigación
Ammonium iron(II) sulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard in redox titrations and as a source of ferrous ions.
Biology: Employed in the preparation of certain biological media.
Medicine: Used as an antianemic agent for the treatment of iron deficiency.
Industry: Utilized in the production of dyes, waste water treatment, and as an etching agent in electronics .
Mecanismo De Acción
The compound exerts its effects primarily through its ability to donate ferrous ions (Fe²⁺). These ions can participate in various biochemical pathways, including those involved in oxygen transport and electron transfer. The molecular targets include enzymes and proteins that require iron as a cofactor .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium iron(III) sulfate:
Ammonium aluminum sulfate:
Uniqueness
Ammonium iron(II) sulfate hexahydrate is unique due to its stability and resistance to oxidation, making it an ideal reagent for redox titrations. Its ability to provide a stable source of ferrous ions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
FeH6NO5S- |
|---|---|
Peso molecular |
187.96 g/mol |
Nombre IUPAC |
azanium;iron;sulfate;hydrate |
InChI |
InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2/p-1 |
Clave InChI |
JXXBNTIWCIJSHO-UHFFFAOYSA-M |
SMILES canónico |
[NH4+].O.[O-]S(=O)(=O)[O-].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)
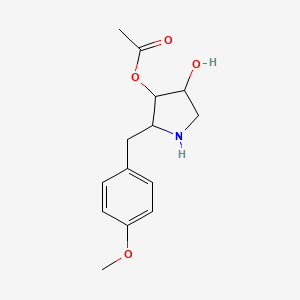
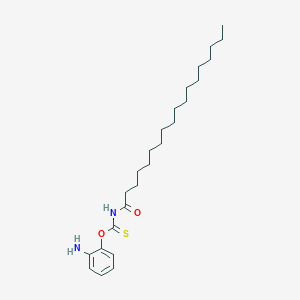

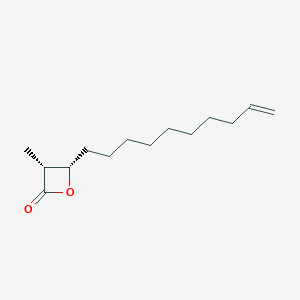
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)

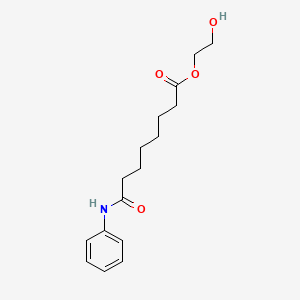
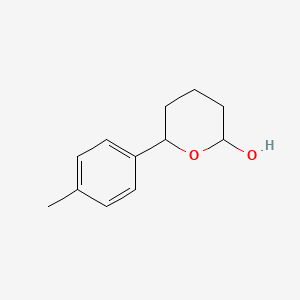


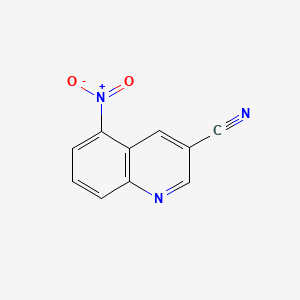
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
